N-butyl-N-ethyl-3-methyl-4-nitrobenzamide -

N-butyl-N-ethyl-3-methyl-4-nitrobenzamide

Catalog Number: EVT-5157514
CAS Number:
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN)

    • Compound Description: A potent urinary bladder carcinogen widely used to induce bladder tumors in experimental animals, particularly rats. [, , , ]
    • Relevance: BBN shares a similar N-butyl amide moiety with the target compound, N-butyl-N-ethyl-3-methyl-4-nitrobenzamide, but incorporates a nitrosamine group instead of the nitrobenzamide group. This structural similarity, especially in the N-alkyl chain, raises concerns about the potential carcinogenicity of the target compound, given the well-documented carcinogenicity of N-nitrosamines. [, , , , , ]

    N-Butyl-N-(3-carboxypropyl)nitrosamine (BCPN)

    • Compound Description: A principal urinary metabolite of BBN and a crucial carcinogenic intermediate responsible for BBN's bladder carcinogenicity. [, ]
    • Relevance: Although BCPN is not directly structurally analogous to N-butyl-N-ethyl-3-methyl-4-nitrobenzamide, it underscores the metabolic pathway of N-butylated compounds like BBN. This metabolic pathway might produce carcinogenic metabolites, highlighting the importance of investigating the metabolic fate of N-butyl-N-ethyl-3-methyl-4-nitrobenzamide. [, ]

    N,N-Dibutylnitrosamine (DBN)

    • Compound Description: Another potent carcinogen, primarily known for inducing liver tumors (hepatomas), with some evidence suggesting its potential to induce esophageal tumors in rats. [, ]
    • Relevance: DBN possesses a structural similarity to N-butyl-N-ethyl-3-methyl-4-nitrobenzamide, with both compounds having two N-butyl groups attached to a central moiety. This structural resemblance links the target compound to a known carcinogen, again emphasizing the need to investigate its safety profile thoroughly. [, ]

    N-Ethyl-N-(4-hydroxybutyl)nitrosamine (EHBN)

    • Compound Description: A bladder carcinogen, structurally similar to BBN but with an N-ethyl group instead of the N-butyl group. [, ]
    • Relevance: The structural comparison of EHBN with BBN, where the former is a weaker carcinogen, provides insights into the structure-activity relationships of N-alkylated nitrosamines. It suggests that the N-butyl group might contribute significantly to the potency of bladder carcinogenicity. While N-butyl-N-ethyl-3-methyl-4-nitrobenzamide has both N-butyl and N-ethyl groups, its potential carcinogenicity remains uncertain due to the absence of the nitrosamine moiety. [, ]

    N-Ethyl-N-(3-carboxypropyl)nitrosamine (ECPN)

    • Compound Description: Identified as a key urinary metabolite of EHBN and considered a crucial carcinogenic intermediate in EHBN-induced bladder carcinogenesis. []
    • Relevance: Similar to BCPN, ECPN highlights a potential metabolic pathway for the target compound. It suggests that N-ethyl-N-(3-carboxypropyl)-3-methyl-4-nitrobenzamide, a potential metabolite of N-butyl-N-ethyl-3-methyl-4-nitrobenzamide, could be formed and may possess carcinogenic activity. This emphasizes the need for metabolic studies to assess the safety of the target compound fully. []

    1-Ethyl-3-methyl imidazolium ethylsulfate ([EMIM][EtSO4])

    • Compound Description: An ionic liquid with applications in various fields, including as a solvent and electrolyte. [, ]
    • Relevance: While structurally distinct from N-butyl-N-ethyl-3-methyl-4-nitrobenzamide, [EMIM][EtSO4] highlights the presence of N-ethyl groups in different chemical contexts. This underscores the importance of understanding the potential effects of the N-ethyl group within N-butyl-N-ethyl-3-methyl-4-nitrobenzamide in various biological and chemical environments. [, ]

    4,4'-Diaminodiphenylmethane (DDPM)

    • Compound Description: A compound with documented inhibitory effects on chemically-induced liver, kidney, and bladder carcinogenesis in rats. []
    • Relevance: Although not directly structurally similar to the target compound, DDPM offers a valuable point of reference for understanding potential chemo-preventive strategies against bladder cancer. It highlights potential targets or pathways that can be explored to mitigate the risks associated with the target compound, should it exhibit carcinogenic properties. []

    Methyl n-butyl ketone

    • Compound Description: A known neurotoxic compound. []
    • Relevance: This compound emphasizes the potential for toxicity associated with n-butyl groups in different chemical structures. While N-butyl-N-ethyl-3-methyl-4-nitrobenzamide does not share the ketone functionality, the presence of the n-butyl group raises caution and necessitates thorough toxicological evaluation. []

    N-[2-(Dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]-N'-pentylurea

    • Compound Description: A potent acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor with antiatherosclerotic activity. []
    • Relevance: Although this compound shares little structural similarity with N-butyl-N-ethyl-3-methyl-4-nitrobenzamide, its identification as a potent ACAT inhibitor highlights the diverse pharmacological activities exhibited by structurally complex molecules. This underscores the importance of investigating the pharmacological profile of N-butyl-N-ethyl-3-methyl-4-nitrobenzamide beyond its potential toxicity. []

Properties

Product Name

N-butyl-N-ethyl-3-methyl-4-nitrobenzamide

IUPAC Name

N-butyl-N-ethyl-3-methyl-4-nitrobenzamide

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C14H20N2O3/c1-4-6-9-15(5-2)14(17)12-7-8-13(16(18)19)11(3)10-12/h7-8,10H,4-6,9H2,1-3H3

InChI Key

BVUGZUXBALSSRC-UHFFFAOYSA-N

SMILES

CCCCN(CC)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C

Canonical SMILES

CCCCN(CC)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.